molecular formula C7H6Cl2N2O B3306460 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one CAS No. 926937-47-5

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Cat. No.: B3306460
CAS No.: 926937-47-5
M. Wt: 205.04 g/mol
InChI Key: SPGGCUUZDXKFJD-UHFFFAOYSA-N
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Description

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one: is a heterocyclic compound with a unique structure that includes both pyrrolo and pyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dichloro-2-propanol with a suitable amine to form the intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. It exhibits biological activity against certain pathogens and is being investigated for its therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes in pathogens, leading to their death .

Comparison with Similar Compounds

Uniqueness: 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one stands out due to its specific dichloro substitution, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

IUPAC Name

1,3-dichloro-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-11(4)7(12)6(9)10-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGGCUUZDXKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C(C(=O)N2C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
Reactant of Route 2
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
Reactant of Route 5
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
Reactant of Route 6
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

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